3-(Methylthio)hexyl acetate

説明

特性

IUPAC Name |

3-methylsulfanylhexyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18O2S/c1-4-5-9(12-3)6-7-11-8(2)10/h9H,4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIQXICKUKPVFRK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(CCOC(=O)C)SC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30866217 | |

| Record name | 3-(Methylsulfanyl)hexyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30866217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

colourless liquid | |

| Record name | 3-(Methylthio)hexyl acetate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/111/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

soluble in water and fat | |

| Record name | 3-(Methylthio)hexyl acetate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/111/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.982-0.990 | |

| Record name | 3-(Methylthio)hexyl acetate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/111/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

51755-85-2 | |

| Record name | 3-(Methylthio)hexyl acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51755-85-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(Methylthio)hexyl acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051755852 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(Methylsulfanyl)hexyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30866217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Hexanol, 3-(methylthio)-, 1-acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.106.370 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-(METHYLTHIO)HEXYL ACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0GEW9KKA0D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | (S)-3-Methylthiohexyl acetate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032427 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

What are the chemical properties of 3-(Methylthio)hexyl acetate?

An In-depth Technical Guide to the Chemical Properties of 3-(Methylthio)hexyl Acetate

Introduction

This compound, CAS Registry Number 51755-85-2, is a fascinating molecule of significant interest to researchers in the fields of flavor science, fragrance chemistry, and food technology.[1][2] Structurally, it is the acetate ester of 3-(methylthio)-1-hexanol and possesses a unique organoleptic profile characterized by sulfurous, green, and tropical fruit notes.[2][3][4] Its presence has been reported in yellow passion fruit, contributing to the fruit's complex aroma.[2] This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of the core chemical properties of this compound, moving from its fundamental structure to its reactivity and analytical characterization. The insights herein are grounded in established chemical principles and supported by empirical data to facilitate a deeper understanding and application of this compound.

Molecular Structure and Physicochemical Properties

This compound is a bifunctional molecule containing both a thioether (sulfide) linkage and an ester functional group.[1] This structure dictates its physical characteristics and chemical behavior. The formal IUPAC name is 3-methylsulfanylhexyl acetate.[1]

| Property | Value | Source(s) |

| Molecular Formula | C₉H₁₈O₂S | [1][5] |

| Molecular Weight | 190.30 g/mol | [5] |

| CAS Registry Number | 51755-85-2 | [1][5] |

| Appearance | Colorless liquid | [1][3] |

| Boiling Point | ~216 °C at 760 mm Hg | [6][7] |

| Density | 0.982 - 0.990 g/mL at 20-25 °C | [1][7] |

| Refractive Index (n20/D) | 1.461 - 1.469 | [1][6][7] |

| Flash Point | ~76 °C (169 °F) | [6][8] |

| Solubility | Soluble in water, fats, and alcohol | [1][3][8] |

Spectroscopic Profile

For unambiguous identification and structural elucidation, a combination of spectroscopic techniques is essential. The expected spectral characteristics are as follows:

-

Infrared (IR) Spectroscopy : The IR spectrum is dominated by the acetate group. A strong, sharp absorption band is expected in the region of 1737-1750 cm⁻¹ , corresponding to the C=O (carbonyl) stretch of an aliphatic ester.[9] Additionally, a prominent C-O stretching band should be visible in the fingerprint region, typically between 1000-1300 cm⁻¹ .[9]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR : The proton NMR spectrum provides a distinct signature. Protons of the acetyl methyl group (CH₃-C=O) are expected to appear as a sharp singlet at approximately δ 2.0-2.2 ppm .[9] The methylene protons adjacent to the ester oxygen (-CH₂-O-) would be shifted downfield to around δ 3.7-4.1 ppm .[9] The methyl protons of the thioether group (S-CH₃) would likely appear as a singlet around δ 2.1 ppm. The remaining aliphatic protons on the hexyl chain would produce complex multiplets in the upfield region (δ 0.9-1.7 ppm).

-

¹³C NMR : The carbon spectrum would show a characteristic peak for the carbonyl carbon at ~170 ppm. The carbons adjacent to the heteroatoms would also be prominent: the -CH₂-O- carbon around 60-70 ppm, the carbon bearing the sulfur (-CH-S-) around 30-40 ppm, and the S-CH₃ carbon around 15 ppm.

-

-

Mass Spectrometry (MS) : Under electron ionization (EI), this compound will undergo characteristic fragmentation. The molecular ion peak (M⁺) at m/z 190 may be observed.[10] Common fragmentation pathways include the loss of the acetyl group, leading to a fragment at m/z 147, and cleavage of the C-S bond. The NIST WebBook provides reference mass spectral data for this compound.[10]

Chemical Reactivity and Stability

The presence of two distinct functional groups, an ester and a thioether, governs the chemical reactivity of this compound. The primary reactions involve hydrolysis of the ester and oxidation of the sulfur atom.

Hydrolysis of the Ester Functional Group

Like all esters, this compound is susceptible to hydrolysis, a reaction that cleaves the ester bond through the addition of water. This reaction can be catalyzed by either acid or base.[11][12]

-

Mechanism : The reaction is a nucleophilic acyl substitution.[11] Water, acting as a nucleophile, attacks the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate which then collapses, expelling the alcohol (3-(methylthio)-1-hexanol) and forming a carboxylic acid (acetic acid).[13]

-

Conditions : Basic conditions, using reagents like sodium hydroxide, are commonly employed for ester hydrolysis as the reaction is irreversible.[12] Acid-catalyzed hydrolysis, while effective, is an equilibrium process.[11] This reactivity is crucial in biological systems where enzymes called esterases catalyze this cleavage.

Oxidation of the Thioether Functional Group

The sulfur atom in the thioether group is in a low oxidation state and can be readily oxidized. This is a highly significant reaction pathway for sulfur-containing compounds.

-

Mechanism : The reaction proceeds in two stages. Mild oxidation converts the thioether (sulfide) to a sulfoxide. Further oxidation of the sulfoxide yields a sulfone.[14][15]

-

Reagents : A variety of oxidizing agents can be used.

-

To Sulfoxide : Controlled oxidation to the sulfoxide can be achieved using one equivalent of an oxidant like hydrogen peroxide (H₂O₂) or sodium periodate (NaIO₄).[15][16]

-

To Sulfone : Stronger oxidizing agents or an excess of a mild oxidant (like H₂O₂) will typically oxidize the thioether all the way to the sulfone.[14][15][17] Peroxyacids such as m-chloroperoxybenzoic acid (m-CPBA) are also highly effective for this transformation.[14]

-

This susceptibility to oxidation is a key consideration for the stability and storage of this compound, as exposure to oxidizing environments can alter its chemical identity and sensory properties.

Analytical Methodologies

The analysis of volatile sulfur compounds (VSCs) like this compound in complex matrices such as food or fragrances requires sensitive and selective techniques. Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for this purpose.[18][19]

Experimental Protocol: GC-MS Analysis via Headspace Solid-Phase Microextraction (HS-SPME)

This protocol outlines a typical workflow for the extraction and analysis of this compound from a liquid matrix.

Rationale : HS-SPME is a solvent-free extraction technique ideal for concentrating volatile and semi-volatile analytes from a sample's headspace before injection into the GC-MS.[18] For VSCs, a fiber with mixed-phase coatings like Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) is often preferred due to its broad selectivity for compounds of varying polarities and molecular weights.[19]

Methodology :

-

Sample Preparation :

-

Place 5 mL of the liquid sample into a 20 mL headspace vial.

-

To enhance analyte release into the headspace, especially in aqueous matrices, add a salt like sodium chloride (NaCl) to ~20% (w/v).[19] For samples with high ethanol content, dilution may be necessary to improve extraction efficiency.[19]

-

Seal the vial immediately with a PTFE/silicone septum cap.

-

-

HS-SPME Extraction :

-

Place the vial in a temperature-controlled autosampler tray (e.g., set to 35-40 °C).

-

Expose the DVB/CAR/PDMS SPME fiber to the sample's headspace for a defined period (e.g., 30 minutes) with gentle agitation. This allows analytes to adsorb onto the fiber coating.

-

-

GC-MS Analysis :

-

Injection : The SPME fiber is automatically inserted into the hot GC inlet (e.g., 250 °C), where the adsorbed analytes are thermally desorbed onto the GC column in splitless mode to maximize sensitivity.

-

Gas Chromatography :

-

Column: Use a low-to-mid polarity capillary column (e.g., DB-5ms or equivalent) suitable for general volatile analysis.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

-

Oven Program: Start at a low temperature (e.g., 40 °C, hold for 2 min), then ramp at a controlled rate (e.g., 5 °C/min) to a final temperature (e.g., 250 °C, hold for 5 min) to separate the compounds based on their boiling points and column interactions.

-

-

Mass Spectrometry :

-

Ionization: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 35 to 350.

-

Identification: Compound identification is achieved by comparing the obtained mass spectrum and retention time with those of an authentic reference standard or a validated spectral library (e.g., NIST).

-

-

Conclusion

This compound is a chemically distinct molecule defined by the interplay of its ester and thioether functionalities. Its physicochemical properties make it a valuable volatile compound in the flavor and fragrance industry. A thorough understanding of its spectroscopic signature is paramount for its accurate identification, while knowledge of its reactivity—specifically its propensity for hydrolysis and oxidation—is critical for predicting its stability, understanding its degradation pathways, and designing appropriate analytical strategies. The methodologies outlined in this guide provide a robust framework for the scientific investigation and application of this compound.

References

- 1. This compound | C9H18O2S | CID 62013 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 51755-85-2 [chemicalbook.com]

- 3. lychee mercaptan acetate, 51755-85-2 [thegoodscentscompany.com]

- 4. Fragrance University [fragranceu.com]

- 5. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]

- 6. 51755-85-2 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. This compound, CAS No. 51755-85-2 - iChemical [ichemical.com]

- 8. Lychee Mercaptan Acetate (51755-85-2) | Reliable Chemical Traders [chemicalbull.com]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. This compound [webbook.nist.gov]

- 11. Hydrolysis of Thioesters Explained: Definition, Examples, Practice & Video Lessons [pearson.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. fiveable.me [fiveable.me]

- 14. masterorganicchemistry.com [masterorganicchemistry.com]

- 15. The Thioethers [quimicaorganica.org]

- 16. pubs.acs.org [pubs.acs.org]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. Development of the Method for Determination of Volatile Sulfur Compounds (VSCs) in Fruit Brandy with the Use of HS-SPME/GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Natural Occurrence and Analysis of 3-(Methylthio)hexyl Acetate in Tropical Fruits

Introduction

3-(Methylthio)hexyl acetate is a pivotal sulfur-containing volatile compound that imparts characteristic and highly desirable tropical notes to a variety of fruits. Its aroma profile is complex, often described as sulfurous, green, and spicy, with a distinct tropical nuance.[1][2][3] At low concentrations, it contributes significantly to the juicy and fresh aroma that consumers associate with exotic fruits like passion fruit.[4] This guide provides an in-depth exploration of the natural occurrence of this compound, its biosynthetic origins, and the analytical methodologies required for its accurate quantification in complex fruit matrices. The information presented is intended for researchers, flavor chemists, and quality control professionals in the food and beverage industry.

Part 1: Natural Distribution and Concentration

This compound has been identified as a key aroma component in several tropical fruits. Its presence is particularly well-documented in yellow passion fruit (Passiflora edulis f. flavicarpa), where it is considered a character-impact compound.[1][4] While its aroma can be pungent in high concentrations, at the levels found in nature (typically in the µg/L to ng/L range), it provides a desirable tropical and juicy flavor.[4] The compound has also been associated with the flavor profiles of guava, mango, and durian.[2][5]

The concentration of volatile sulfur compounds (VSCs) like this compound is often very low, posing a significant challenge for analytical chemists.[4] The table below summarizes reported findings, though specific concentrations can vary widely based on fruit cultivar, ripeness, and processing conditions.

| Tropical Fruit | Scientific Name | Reported Occurrence | Typical Concentration Range | References |

| Yellow Passion Fruit | Passiflora edulis f. flavicarpa | Key aroma compound | µg/L - ng/L | [4] |

| Guava | Psidium guajava | Contributes to flavor profile | Trace amounts | [2] |

| Mango | Mangifera indica | Contributes to flavor profile | Trace amounts | [5] |

| Durian | Durio zibethinus | Contributes to flavor profile | Trace amounts | [5] |

Part 2: Biosynthesis of this compound

The formation of this compound in plants is a complex process involving precursors derived from amino acid and lipid metabolism. While the complete pathway is still an area of active research, a likely route involves the enzymatic modification of thiol-containing precursors.

One proposed biogenesis theory for related sulfur compounds, such as 3-mercaptohexan-1-ol (3MH), a direct precursor to its acetate ester, involves the metabolism of glutathione conjugates.[4] For instance, (E)-2-hexenal, a common plant volatile, can conjugate with glutathione. Subsequent enzymatic cleavage can lead to an S-cysteine conjugate, which can then be cleaved by a β-lyase enzyme to release the free thiol, 3MH.[6] The final step is the esterification of 3-mercaptohexan-1-ol or its methylated form, 3-(methylthio)-hexanol, by an alcohol acetyltransferase (AAT) to form this compound.[4]

Caption: Proposed biosynthetic pathway of this compound.

Part 3: Analytical Methodologies for Quantification

The low concentration and potential instability of this compound necessitate sensitive and robust analytical methods.[4] Gas chromatography coupled with mass spectrometry (GC-MS) is the technique of choice.[7][8] Headspace solid-phase microextraction (HS-SPME) is a preferred sample preparation technique due to its simplicity, efficiency, and solvent-free nature, which is ideal for isolating volatile compounds from a complex fruit matrix.

Detailed Protocol: HS-SPME-GC-MS Analysis

This protocol provides a validated starting point for the quantification of this compound. Optimization may be required depending on the specific fruit matrix and available instrumentation.

1. Sample Preparation:

- Homogenize 100 g of fresh fruit pulp in a blender.

- Transfer 5 g of the homogenate into a 20 mL headspace vial.

- Add 1 g of NaCl to increase the ionic strength of the matrix, which enhances the release of volatiles into the headspace.

- Add a known concentration of an appropriate internal standard (e.g., 2-methyl-3-furanthiol) for accurate quantification.

- Seal the vial immediately with a PTFE/silicone septum cap.

2. HS-SPME Extraction:

- Place the vial in an autosampler tray equipped with an agitator and heater.

- Equilibrate the sample at 40°C for 15 minutes with agitation.

- Expose a 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) SPME fiber to the headspace of the vial for 30 minutes at 40°C. This fiber type is effective for trapping a broad range of volatile and semi-volatile compounds, including sulfur compounds.

3. GC-MS Analysis:

- Injection: Desorb the SPME fiber in the GC inlet for 5 minutes at 250°C in splitless mode.

- Column: Use a non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness), for good separation of volatile compounds.

- Carrier Gas: Use Helium at a constant flow rate of 1.0 mL/min.

- Oven Temperature Program:

- Initial temperature: 40°C, hold for 3 minutes.

- Ramp 1: Increase to 150°C at a rate of 4°C/min.

- Ramp 2: Increase to 250°C at a rate of 10°C/min, hold for 5 minutes.

- Mass Spectrometer:

- Operate in Electron Ionization (EI) mode at 70 eV.

- Acquire data in both full scan mode (m/z 35-350) for initial identification and Selected Ion Monitoring (SIM) mode for enhanced sensitivity and accurate quantification. Key ions for this compound include m/z 190 (molecular ion), 130, and 87.

4. Data Analysis and Quantification:

- Identify this compound by comparing its mass spectrum and retention time with that of an authentic reference standard.

- Quantify the compound by creating a calibration curve using the peak area ratio of the analyte to the internal standard.

// Nodes

sample_prep [label="1. Sample Preparation\n(Homogenization, Salting,\nInternal Standard)", fillcolor="#4285F4", fontcolor="#FFFFFF"];

hs_spme [label="2. HS-SPME Extraction\n(Equilibration & Adsorption)", fillcolor="#FBBC05", fontcolor="#202124"];

gc_ms [label="3. GC-MS Analysis\n(Desorption, Separation,\nDetection)", fillcolor="#EA4335", fontcolor="#FFFFFF"];

data_analysis [label="4. Data Processing\n(Identification & Integration)", fillcolor="#34A853", fontcolor="#FFFFFF"];

quant [label="5. Quantification\n(Calibration Curve)", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges

sample_prep -> hs_spme;

hs_spme -> gc_ms;

gc_ms -> data_analysis;

data_analysis -> quant;

}

Caption: Workflow for the analysis of this compound.

Conclusion

This compound is a vital, yet challenging, flavor compound in tropical fruits. Its potent, sulfurous-tropical aroma contributes significantly to the characteristic flavor profiles of fruits such as passion fruit. Understanding its natural distribution and concentration is crucial for flavor creation and fruit quality assessment. The biosynthetic pathways, while complex, offer insights into how agricultural practices and fruit ripening might influence flavor development. Furthermore, robust analytical methods, such as the detailed HS-SPME-GC-MS protocol, are essential for the accurate identification and quantification of this trace-level volatile, ensuring product authenticity and quality. Future research should focus on elucidating the precise enzymatic steps in the biosynthesis and exploring the occurrence of this compound in a wider variety of tropical cultivars.

References

- 1. This compound | 51755-85-2 [amp.chemicalbook.com]

- 2. lychee mercaptan acetate, 51755-85-2 [thegoodscentscompany.com]

- 3. Fragrance University [fragranceu.com]

- 4. Volatile sulfur compounds in tropical fruits - PMC [pmc.ncbi.nlm.nih.gov]

- 5. femaflavor.org [femaflavor.org]

- 6. researchgate.net [researchgate.net]

- 7. atsdr.cdc.gov [atsdr.cdc.gov]

- 8. Current Techniques for Fruit Juice and Wine Adulterant Detection and Authentication | MDPI [mdpi.com]

What is the CAS Registry Number for 3-(Methylthio)hexyl acetate?

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Methylthio)hexyl acetate, identified by the CAS Registry Number 51755-85-2 , is a significant sulfur-containing ester primarily utilized as a flavoring and fragrance agent.[1][2][3][4][5] Its unique organoleptic profile, reminiscent of tropical fruits, contributes to its application in the food, beverage, and cosmetic industries.[6][7] This technical guide provides a comprehensive overview of its chemical and physical properties, a plausible synthetic route, analytical methodologies for its characterization, and a summary of its safety assessment for researchers and professionals in relevant fields.

Chemical and Physical Properties

This compound is a colorless to pale yellow liquid with a characteristic fruity, sulfurous, and green aroma.[6] It is also known by synonyms such as lychee mercaptan acetate and 3-methylthio hexyl acetate.[6] The fundamental properties of this compound are summarized in the table below.

| Property | Value | Source(s) |

| CAS Registry Number | 51755-85-2 | [1][2][3][4][5] |

| Molecular Formula | C₉H₁₈O₂S | [2][6] |

| Molecular Weight | 190.30 g/mol | [2][6] |

| Boiling Point | 216 °C (lit.) | [2][3] |

| Density | 0.985 g/mL at 20 °C (lit.) | [2] |

| Refractive Index | n/D 1.4640 | [2][3] |

| Flash Point | 76 °C (closed cup) | [6] |

| Solubility | Soluble in water, fats, and alcohols | [6][8] |

| FEMA Number | 3789 | [2][9] |

| JECFA Number | 481 | [9] |

Chirality and Organoleptic Profile

This compound possesses a chiral center at the C-3 position, leading to the existence of two enantiomers, (R)- and (S)-3-(methylthio)hexyl acetate. These enantiomers exhibit distinct olfactory properties, a crucial consideration in the flavor and fragrance industry.

-

(3R)-3-(methylthio)hexyl acetate is characterized by a fruity aroma.[10]

-

(3S)-3-(methylthio)hexyl acetate presents a more intense sulfurous and herbaceous scent.[10]

The presence and ratio of these enantiomers significantly influence the overall aroma profile of a product containing this ingredient.

Synthesis of this compound: A Plausible Synthetic Route

While specific industrial synthesis protocols for this compound are often proprietary, a plausible and common laboratory-scale synthesis involves a two-step process starting from hex-1-en-3-ol. This approach is based on fundamental organic chemistry reactions.

Step 1: Thiol-ene Reaction

The first step involves the addition of methanethiol to hex-1-en-3-ol. This reaction, often initiated by a radical initiator or UV light, follows an anti-Markovnikov addition pattern, yielding 3-(methylthio)hexan-1-ol.

Step 2: Esterification

The resulting 3-(methylthio)hexan-1-ol is then esterified with acetic anhydride or acetyl chloride in the presence of a base catalyst, such as pyridine, to produce the final product, this compound.

Below is a DOT language script illustrating this proposed synthetic workflow.

References

- 1. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]

- 2. This compound 97+ , FG 51755-85-2 [sigmaaldrich.com]

- 3. This compound, CAS No. 51755-85-2 - iChemical [ichemical.com]

- 4. This compound - CookeChem [cookechem.com]

- 5. This compound | 51755-85-2 [amp.chemicalbook.com]

- 6. Lychee Mercaptan Acetate (51755-85-2) | Reliable Chemical Traders [chemicalbull.com]

- 7. lychee mercaptan acetate, 51755-85-2 [thegoodscentscompany.com]

- 8. This compound | C9H18O2S | CID 62013 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. femaflavor.org [femaflavor.org]

- 10. The 3-(Methylthio)hexyl acetates [leffingwell.com]

The Dual Nature of a Tropical Sulfurous Aroma: A Technical Guide to 3-(Methylthio)hexyl acetate

This guide provides an in-depth exploration of the sensory and chemical characteristics of 3-(Methylthio)hexyl acetate, a potent aroma compound with a significant impact on the flavor and fragrance industry. Intended for researchers, scientists, and product development professionals, this document synthesizes technical data with practical insights to offer a comprehensive understanding of this multifaceted molecule. We will delve into its distinct odor profile, the critical role of stereochemistry in its perception, its natural origins, and the analytical methodologies essential for its characterization.

Unveiling the Chemical Identity and Sensory Profile

This compound, also known by synonyms such as lychee mercaptan acetate, is a sulfur-containing ester recognized for its powerful and complex aroma.[1][2][3] It is a key component in the flavor profiles of various tropical fruits, most notably the yellow passion fruit.[1][4] Its presence, even at trace levels, can significantly influence the overall sensory experience of a product.[5]

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its effective application and analysis. This colorless to pale yellow liquid possesses characteristics that dictate its volatility and solubility, crucial factors in flavor release and perception.

| Property | Value | Source(s) |

| CAS Number | 51755-82-2 | [3] |

| Molecular Formula | C₉H₁₈O₂S | [3] |

| Molecular Weight | 190.3 g/mol | |

| Boiling Point | 216 °C | |

| Density | 0.985 g/mL at 20 °C | |

| Refractive Index | nD/20 1.4640 | |

| Flash Point | 76 °C | |

| Solubility | Soluble in alcohol and fats. | [2] |

The Dichotomy of Scent: Olfactory and Gustatory Profile

The sensory perception of this compound is remarkably complex, characterized by a dominant sulfurous note intertwined with green, spicy, vegetative, and distinct tropical fruit nuances.[1][2] At a concentration of 1.0%, its aroma is described as sulfurous, green, spicy, pungent, and vegetative with a tropical hint.[1] The taste profile mirrors the aroma, with descriptors including sulfurous, tropical, biting, vegetative, and fruity.[2] This intricate profile makes it a valuable ingredient for creating authentic and impactful tropical fruit flavors, as well as adding depth to savory applications.[6]

The Decisive Role of Chirality in Odor Perception

A critical aspect of this compound's sensory character lies in its stereochemistry. The molecule contains a chiral center at the C-3 position, leading to the existence of two enantiomers: (R)-3-(Methylthio)hexyl acetate and (S)-3-(Methylthio)hexyl acetate. These enantiomers, while chemically identical in most aspects, exhibit dramatically different odor profiles, a testament to the stereospecificity of olfactory receptors.

-

(3R)-3-(Methylthio)hexyl acetate: This enantiomer is characterized by a predominantly fruity aroma.[7]

-

(3S)-3-(Methylthio)hexyl acetate: In stark contrast, the (S)-enantiomer possesses an intensely sulfurous and herbaceous scent.[7]

This chiral duality is of paramount importance in flavor and fragrance formulation. The enantiomeric ratio will dictate the final sensory outcome, allowing for the fine-tuning of an aroma profile from overtly fruity to intensely sulfurous.

Figure 1: The influence of chirality on the odor profile of this compound.

Natural Occurrence and Biosynthesis

This compound is a naturally occurring volatile compound, most famously contributing to the characteristic aroma of yellow passion fruit (Passiflora edulis f. flavicarpa).[4][8] Its biogenesis is linked to the metabolism of sulfur-containing precursors. While the direct biosynthetic pathway to this compound is not fully elucidated, it is understood to derive from its corresponding alcohol, 3-(methylthio)hexanol. This alcohol, in turn, is believed to be formed from non-volatile cysteine- and glutathione-conjugated precursors present in the fruit.[4]

The proposed pathway involves the enzymatic release of the volatile thiol, 3-mercaptohexanol, from its non-volatile precursors, followed by methylation to form 3-(methylthio)hexanol, and subsequent esterification to yield this compound.

Figure 2: Proposed biosynthetic pathway of this compound in passion fruit.

Synthetic Routes

For commercial applications in the flavor and fragrance industry, this compound is produced synthetically. While specific industrial synthesis protocols are often proprietary, a general and plausible laboratory-scale synthesis can be conceptualized based on established organic chemistry principles. A common approach involves a multi-step process starting from a suitable precursor.

A representative synthesis could involve the Michael addition of methanethiol to an α,β-unsaturated aldehyde, followed by reduction of the aldehyde and subsequent acetylation.

Figure 3: A representative synthetic scheme for this compound.

Analytical Methodologies for Sensory and Chemical Characterization

The accurate characterization of this compound, particularly in complex food matrices, requires sophisticated analytical techniques that bridge the gap between chemical identification and sensory perception.

Gas Chromatography-Olfactometry (GC-O)

Gas Chromatography-Olfactometry (GC-O) is an indispensable tool for identifying odor-active compounds.[9] This technique combines the separation power of gas chromatography with the sensitivity of the human nose as a detector. As compounds elute from the GC column, they are split between a chemical detector (such as a mass spectrometer) and a sniffing port, where a trained sensory panelist can assess the odor and its intensity.[10]

Experimental Protocol: GC-O Analysis of Volatile Sulfur Compounds

This protocol provides a general framework for the GC-O analysis of volatile sulfur compounds like this compound. Optimization of specific parameters will be necessary depending on the sample matrix and instrumentation.

1. Sample Preparation:

- Objective: To extract and concentrate the volatile compounds from the sample matrix.

- Method: Headspace solid-phase microextraction (HS-SPME) is a common and effective technique for volatile sulfur compounds.

- Procedure:

- Place a known amount of the sample (e.g., 5 g of passion fruit puree) into a headspace vial.

- If necessary, add a saturated salt solution to enhance the release of volatiles.

- Equilibrate the sample at a controlled temperature (e.g., 40°C) for a specific time (e.g., 15 minutes).

- Expose a suitable SPME fiber (e.g., DVB/CAR/PDMS) to the headspace for a defined extraction time (e.g., 30 minutes).

2. GC-MS-O Analysis:

- Instrumentation: A gas chromatograph coupled with a mass spectrometer and an olfactometry port.

- GC Conditions:

- Injector: Splitless mode, 250°C.

- Column: A non-polar or medium-polarity column is typically used (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

- Oven Program: Start at 40°C (hold for 2 min), ramp to 250°C at 5°C/min, and hold for 5 min.

- Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

- MS Conditions:

- Ionization: Electron impact (EI) at 70 eV.

- Mass Range: m/z 35-350.

- Olfactometry:

- The effluent from the GC column is split (e.g., 1:1) between the MS and the sniffing port.

- Humidified air is mixed with the effluent to prevent nasal dryness.

- Trained panelists record the retention time, odor descriptor, and intensity of each perceived aroma.

3. Data Analysis:

- The mass spectra are used to identify the chemical compounds.

- The olfactometry data provides information on the sensory relevance of each compound.

- Techniques like Aroma Extract Dilution Analysis (AEDA) can be employed to determine the Flavor Dilution (FD) factor, which indicates the potency of an odorant.[10]

Sensory Panel Evaluation

Quantitative Descriptive Analysis (QDA®) and other sensory panel methodologies are crucial for characterizing the overall aroma and flavor profile of products containing this compound.[11] Trained panelists evaluate the sample based on a set of predefined sensory attributes, providing a comprehensive and reproducible sensory fingerprint.

Sensory Panel Protocol Outline:

-

Panelist Selection and Training: Select individuals based on their sensory acuity and train them to recognize and scale the intensity of relevant aroma and taste attributes associated with this compound (e.g., sulfurous, tropical fruit, green).

-

Sample Preparation and Presentation: Prepare samples under controlled and consistent conditions. Present them to panelists in a randomized and blind manner to minimize bias.

-

Evaluation: Panelists evaluate the samples and rate the intensity of each attribute on a structured scale (e.g., a 15-cm line scale).

-

Data Analysis: The collected data is statistically analyzed to determine significant differences between samples and to generate a sensory profile.

Regulatory Status and Safety

This compound is recognized as a flavoring agent by major regulatory bodies. It has been assigned FEMA (Flavor and Extract Manufacturers Association) number 3789.[3] The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has evaluated this substance and concluded that there is "No safety concern at current levels of intake when used as a flavouring agent".[12] A recent safety assessment by the Research Institute for Fragrance Materials (RIFM) supports the use of this material in fragrance applications.[8]

Conclusion

This compound is a powerful and versatile aroma compound whose sensory impact is profoundly influenced by its stereochemistry. Its characteristic sulfurous and tropical fruit notes are integral to the flavor of passion fruit and offer a wide range of creative possibilities for flavorists and perfumers. A thorough understanding of its chemical properties, sensory profile, and the analytical techniques for its characterization is essential for its effective and innovative application in the development of consumer products. This guide provides a foundational resource for scientists and researchers seeking to harness the unique sensory attributes of this intriguing molecule.

References

- 1. This compound | 51755-85-2 [amp.chemicalbook.com]

- 2. lychee mercaptan acetate, 51755-85-2 [thegoodscentscompany.com]

- 3. This compound | C9H18O2S | CID 62013 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. lib3.dss.go.th [lib3.dss.go.th]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Fragrance University [fragranceu.com]

- 7. The 3-(Methylthio)hexyl acetates [leffingwell.com]

- 8. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]

- 9. Gas Chromatography Analysis with Olfactometric Detection (GC-O) as a Useful Methodology for Chemical Characterization of Odorous Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Sensory Study of Selected Volatile Sulfur Compounds in White Wine | American Journal of Enology and Viticulture [ajevonline.org]

- 12. femaflavor.org [femaflavor.org]

The Elucidation of a Key Aroma Compound: A Technical Guide to the Discovery and Identification of 3-(Methylthio)hexyl Acetate in Passion Fruit

An In-depth Technical Guide for Researchers and Scientists

Introduction

The aroma of yellow passion fruit (Passiflora edulis f. flavicarpa) is an intricate and captivating tapestry of sensory notes, prized for its unique blend of fruity, floral, and exotic characteristics. This complexity, however, presents a significant analytical challenge. The overall perceived aroma is not merely the sum of its most abundant volatile components but is often defined by trace compounds with exceptionally low odor thresholds. Among these, volatile sulfur compounds (VSCs) are of paramount importance. Despite their presence at concentrations that can be orders of magnitude lower than esters or terpenes, their potent sensory impact makes them character-defining constituents[1][2].

This technical guide provides an in-depth exploration of the discovery and identification of one such pivotal molecule: 3-(Methylthio)hexyl acetate. As a senior application scientist, this document moves beyond a simple recitation of facts to provide a narrative grounded in scientific rationale. It details the causality behind the methodological choices, the rigorous process of structural confirmation, and the biosynthetic context of this key flavor compound. We will dissect the journey from the initial sensory hypothesis to the unequivocal analytical identification, offering a framework for researchers engaged in the nuanced field of flavor and aroma chemistry.

Section 1: The Sensory Context: Pinpointing the "Exotic Tropical Sulfury Note"

The characteristic aroma of yellow passion fruit is often described as having a distinct "exotic tropical sulfury note" that sets it apart from other fruits[1]. This descriptor points directly to the presence of VSCs. While compounds like ethyl butanoate and ethyl hexanoate lay a foundational fruity base, the unique character is sculpted by these trace sulfur components[3][4].

This compound was identified as a significant contributor to this specific aroma profile. Its own sensory characteristics are described as a complex mixture of fatty, fruity, sweet, mango, passion fruit, and guave-like notes, with a durian-like nuance[1]. This profile demonstrates its capacity to bridge the fruity and exotic-sulfury dimensions of the overall passion fruit aroma. However, it does not act in isolation. Its contribution is best understood in the context of other related VSCs present in the fruit, as detailed in Table 1. Understanding this family of compounds is crucial for appreciating the subtle interplay that creates the complete passion fruit experience.

Table 1: Key Sulfur-Containing Volatile Compounds Identified in Yellow Passion Fruit

| Compound Name | Odor Description | Reference |

| This compound | Fatty, fruity, sweet, mango, passion fruit, guave, durian-like | [1] |

| 3-Mercaptohexanol | Grapefruit, black currant, bucco, mango, passion fruit, guave | [1] |

| 3-Mercaptohexyl acetate | Grapefruit, black currant, bucco, mango, passion fruit, guave | [1] |

| 3-(Methylthio)hexanol | Fruity, juicy, melon-like, black currant, passion fruit, guave | [1] |

| 3-(Methylthio)propyl acetate | Herbaceous, mushroom-like | [1][5] |

| 2-Methyl-4-propyl-1,3-oxathiane | Green, slightly burnt, passion fruit note | [2][6] |

Section 2: A Methodological Framework for Trace Volatile Analysis

The identification of trace compounds like this compound is contingent upon a meticulously designed analytical workflow. The primary challenges are the compound's low concentration and the immense complexity of the fruit pulp matrix. The experimental design must therefore prioritize both efficient extraction and highly sensitive, selective detection.

Part A: Sample Preparation and Volatile Extraction

The initial and most critical phase is the isolation of volatile and semi-volatile compounds from the non-volatile matrix (sugars, acids, fibers, etc.). The choice of extraction method profoundly influences the final profile of the aroma extract, as different techniques have varying efficiencies based on compound volatility, polarity, and thermal stability.

Among the established methods, Vacuum Headspace (VHS) , a form of vacuum steam distillation, offers a significant advantage for delicate aroma compounds. By reducing the pressure, the boiling points of the volatiles are lowered, allowing for their efficient distillation at near-ambient temperatures. This minimizes the risk of thermal degradation or the formation of artifacts, which can be a concern with methods like Simultaneous Distillation-Extraction (SDE) at atmospheric pressure[1].

Below is a detailed protocol for the VHS method, adapted from the literature, designed to ensure the integrity of the resulting aroma concentrate[1].

Experimental Protocol 1: Volatile Extraction by Vacuum Headspace (VHS)

Objective: To isolate volatile aroma compounds from passion fruit pulp while minimizing thermal artifact formation.

Materials:

-

Fresh, ripe yellow passion fruits (e.g., from Colombia)[1].

-

2 L round-bottom flask.

-

Vacuum pump system with pressure gauge (capable of 1-10 mbar).

-

Series of three cooling traps.

-

Ice-water bath, dry ice-acetone bath (-78°C), and liquid nitrogen (-196°C).

-

Dichloromethane (CH₂Cl₂), high-purity, distilled.

-

Anhydrous sodium sulfate (Na₂SO₄).

-

Vigreux distillation column (25 cm).

Methodology:

-

Sample Preparation: Homogenize the pulp of fresh passion fruits. Place approximately 700 g of the pulp into the 2 L round-bottom flask.

-

System Assembly: Connect the flask to the series of three cooling traps. The first trap is cooled with an ice-water bath, the second with a dry ice-acetone slurry, and the third with liquid nitrogen. Connect the outlet of the final trap to the vacuum system. This sequential cooling ensures the efficient condensation of volatiles with different boiling points.

-

Vacuum Distillation: Apply a vacuum to the system, gradually reducing the pressure to approximately 1-10 mbar. Maintain the distillation for 6 hours. During this time, water and volatile fruit components will distill from the pulp and condense in the cold traps.

-

Condensate Recovery: After 6 hours, carefully release the vacuum. Allow the traps to warm to room temperature and combine the collected aqueous condensates.

-

Liquid-Liquid Extraction: Transfer the combined condensate to a separatory funnel. Perform a liquid-liquid extraction by adding dichloromethane to the aqueous phase (e.g., 50 mL CH₂Cl₂, repeated three times). Gently invert the funnel to mix the phases, allowing the nonpolar volatiles to partition into the organic solvent.

-

Drying and Concentration: Combine the organic extracts and dry them over anhydrous sodium sulfate to remove residual water. Carefully decant the dried extract and concentrate its volume to approximately 200 µL using a Vigreux column. This slow concentration prevents the loss of highly volatile components.

-

Storage: Transfer the final aroma concentrate to a sealed vial and store at -20°C until analysis.

The logical flow from fresh fruit to a concentrated extract suitable for instrumental analysis is visualized in the following workflow diagram.

Caption: General workflow for passion fruit volatile extraction via VHS.

Part B: Analytical Separation and Identification

With a high-fidelity aroma concentrate in hand, the next stage involves separating the complex mixture into individual components and identifying their chemical structures. The gold-standard technique for this purpose is Gas Chromatography coupled with Mass Spectrometry (GC-MS). For aroma analysis, this is often augmented with Gas Chromatography-Olfactometry (GC-O) to directly correlate chemical data with sensory perception[7].

The GC separates compounds based on their volatility and interaction with a stationary phase inside a capillary column. As each compound elutes, it enters the mass spectrometer, which bombards it with electrons, causing it to fragment in a predictable pattern. This fragmentation pattern, or mass spectrum, serves as a chemical fingerprint. GC-O adds a critical layer by splitting the column effluent, sending a portion to the detector (MS) and a portion to a "sniffing port," where a trained analyst can describe the odor of each eluting compound in real-time[4][8].

Experimental Protocol 2: GC-MS and GC-O Analysis

Objective: To separate, identify, and characterize the odor of volatile compounds in the passion fruit aroma concentrate.

Materials:

-

Passion fruit aroma concentrate (from Protocol 1).

-

Gas chromatograph equipped with a mass selective detector (MSD) and an olfactometry port (GC-MS-O).

-

Capillary column suitable for flavor analysis (e.g., DB-Wax or equivalent polar column, 60 m x 0.25 mm i.d., 0.25 µm film thickness).

-

Helium carrier gas (high purity).

-

Reference standards for retention index calculation (e.g., n-alkane series C8-C26).

Methodology:

-

Injection: Inject 1 µL of the aroma concentrate into the GC inlet, typically in splitless mode for 1 minute to maximize the transfer of trace components onto the column. Inlet temperature: 250°C.

-

Chromatographic Separation: Use a temperature program designed to resolve a wide range of volatiles. A representative program is:

-

Initial temperature: 40°C, hold for 2 minutes.

-

Ramp 1: Increase at 3°C/minute to 240°C.

-

Final hold: Hold at 240°C for 10 minutes.

-

Carrier gas flow: Helium at a constant flow of 1.0 mL/minute.

-

-

Detection & Olfactometry:

-

At the end of the column, split the effluent 1:1 between the MSD and the olfactometry port.

-

MSD: Acquire mass spectra over a range of m/z 35-350. Use a standard electron ionization energy of 70 eV.

-

Olfactometry Port: A trained panelist sniffs the effluent, which is humidified to prevent nasal fatigue. The panelist records the time, duration, and description of every detected odor.

-

-

Data Analysis:

-

Tentative Identification: Compare the acquired mass spectrum of an unknown peak against a spectral library (e.g., NIST, Wiley).

-

Retention Index (RI) Confirmation: Calculate the RI for the peak using the previously run n-alkane series. Compare this experimental RI with literature values for the tentatively identified compound on the same type of column. A match in both mass spectrum and RI provides strong evidence of identity.

-

Odor Correlation: Correlate the retention times of peaks in the chromatogram with the odor events recorded during the GC-O analysis. This confirms which chemical compounds are responsible for specific sensory notes.

-

This dual-detection analytical approach is fundamental to modern flavor research.

Caption: The analytical workflow combining GC-MS and GC-Olfactometry.

Section 3: Unambiguous Confirmation via Synthesis and Spectral Matching

While GC-MS provides strong evidence, the gold standard for identifying a novel natural product is to compare its analytical data (mass spectrum and retention index) with that of a synthetically produced, authentic reference compound[1]. This practice is a cornerstone of trustworthy and self-validating research.

In the original discovery, reference samples of this compound and related compounds were synthesized using established organic chemistry procedures[1][6]. When the synthetic compound was analyzed using the identical GC-MS method as the passion fruit extract, its mass spectrum and retention time were found to be identical to the unknown peak in the natural sample. This provided unequivocal proof of the structure.

The mass spectrum of this compound is characterized by specific fragment ions that are indicative of its structure. This data is crucial for its identification in complex mixtures.

Table 2: Key Mass Spectral Data for this compound

| m/z (mass-to-charge ratio) | Interpretation of Fragment |

| 190 | Molecular Ion [M]⁺ |

| 147 | Loss of -SCH₃ (methylthio group) |

| 130 | Loss of CH₃COOH (acetic acid) |

| 61 | [CH₃-S-CH₂]⁺ fragment, characteristic of methylthio ethers |

| 43 | [CH₃CO]⁺ fragment, characteristic of an acetate ester |

Source: Adapted from mass spectral data presented in Werkhoff et al., 1998[1].

Section 4: A Glimpse into Biosynthesis: From Precursors to Final Aroma

The presence of this compound in passion fruit is the result of a complex biosynthetic pathway. While the complete enzymatic sequence in passion fruit is an area of ongoing research, a scientifically sound pathway can be proposed based on known precursors of related thiols[9][10].

Volatile thiols in nature are often stored in a non-volatile, stable form as cysteine-S-conjugates. Research has successfully identified S-(3-hexan-1-ol)-L-cysteine as a precursor to 3-mercaptohexan-1-ol in passion fruit juice[9]. This strongly suggests a multi-step pathway is responsible for the formation of this compound. The likely sequence involves:

-

Precursor Formation: Formation of the non-volatile S-(3-(1-hydroxyhexyl))-L-cysteine precursor in the fruit tissue.

-

Thiol Release: Enzymatic cleavage of the C-S bond by a β-lyase enzyme, releasing the volatile thiol, 3-mercaptohexan-1-ol.

-

Methylation: S-methylation of the thiol group (-SH) to a methylthio group (-SCH₃) via an S-adenosyl methionine (SAM)-dependent methyltransferase, yielding 3-(methylthio)hexanol.

-

Acetylation: Esterification of the hydroxyl group of 3-(methylthio)hexanol by an alcohol acetyltransferase (AAT) enzyme, using acetyl-CoA as the acetyl donor, to form the final product, this compound.

This proposed pathway provides a logical framework connecting non-volatile precursors to the final potent aroma compound.

Caption: Proposed biosynthetic pathway for this compound.

Conclusion

The discovery and identification of this compound in passion fruit serves as an exemplary case study in modern flavor research. It underscores that the unique aromatic identity of a natural product is often crafted by compounds present at infinitesimal concentrations. The successful elucidation of this molecule was not the result of a single technique, but a synergistic application of careful sample preparation (VHS), high-resolution separation (GC), structural analysis (MS), sensory correlation (GC-O), and definitive confirmation through chemical synthesis. This rigorous, multi-faceted approach is essential for generating trustworthy and actionable insights in the fields of food science, analytical chemistry, and drug development, where understanding trace active compounds is paramount. The proposed biosynthetic pathway further opens avenues for future research into the enzymatic and genetic regulation of flavor production in this exotic fruit.

References

- 1. lib3.dss.go.th [lib3.dss.go.th]

- 2. img.perfumerflavorist.com [img.perfumerflavorist.com]

- 3. cabidigitallibrary.org [cabidigitallibrary.org]

- 4. HS–GC–MS–O analysis and sensory acceptance of passion fruit during maturation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. methionyl acetate, 16630-55-0 [thegoodscentscompany.com]

- 6. researchgate.net [researchgate.net]

- 7. Volatile sulfur compounds in tropical fruits - PMC [pmc.ncbi.nlm.nih.gov]

- 8. HS-GC-MS-O analysis and sensory acceptance of passion fruit during maturation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Identification of cysteinylated aroma precursors of certain volatile thiols in passion fruit juice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Physicochemical characteristics of 3-(Methylthio)hexyl acetate.

An In-depth Technical Guide to 3-(Methylthio)hexyl acetate

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the physicochemical characteristics, organoleptic profile, analytical methodologies, and safety data for this compound (CAS No. 51755-85-2). As a significant contributor to the flavor and fragrance industry, this sulfur-containing ester is prized for its complex tropical and sulfurous notes. This document is intended for researchers, scientists, and professionals in drug development and flavor chemistry, offering field-proven insights and detailed protocols to support its application and analysis.

Introduction: Unveiling a Key Aroma Compound

This compound is a synthetically derived carboxylic ester that has garnered significant attention for its potent and multifaceted aroma profile.[1][2] Naturally identified in yellow passion fruit, its unique combination of sulfurous, green, and tropical notes makes it a valuable ingredient in the formulation of complex fruit flavors, particularly those requiring exotic nuances like lychee.[2][3][4]

The purpose of this guide is to move beyond a simple data sheet, providing a deeper understanding of the causality behind its properties and the experimental choices for its characterization. For professionals in flavor creation, quality control, and sensory science, a thorough grasp of its physicochemical nature is paramount for its effective and safe utilization.

Chemical Identity and Molecular Structure

A precise understanding of a molecule's identity is the foundation of all subsequent scientific investigation. This compound is systematically named and identified by several international standards.

-

IUPAC Name: 3-methylsulfanylhexyl acetate[5]

-

Synonyms: 3-(Methylthio)-1-hexyl acetate, lychee mercaptan acetate[1][7][9]

The molecular structure features a hexyl acetate backbone with a methylthio (-SCH₃) group at the third carbon position, which is a chiral center. This sulfur-containing moiety is critical to its characteristic aroma.

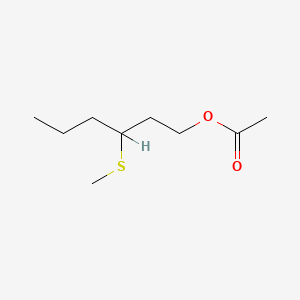

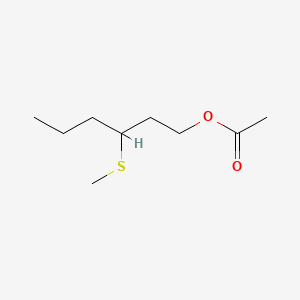

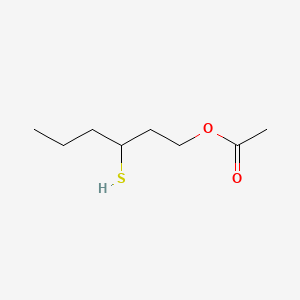

Caption: 2D representation of this compound.

Core Physicochemical Properties

The physical and chemical properties of this compound dictate its behavior in various matrices, its stability, and its processing parameters. These characteristics are summarized in the table below. The variability in reported values, such as for boiling point, can be attributed to differences in measurement conditions (e.g., pressure) and sample purity.

| Property | Value | Source(s) |

| Appearance | Colorless, clear liquid | [3][5] |

| Density | 0.982 - 0.990 g/mL (range) | [5] |

| 0.985 g/mL at 20 °C | [1] | |

| 0.982 g/mL at 25 °C | [6] | |

| Boiling Point | 216 °C at 760 mm Hg | [1][6][7] |

| 239 - 241 °C at 760 mm Hg | [3] | |

| Refractive Index | 1.461 - 1.469 (range) | [5] |

| 1.4640 at 20°C/D | [1][6] | |

| Flash Point | 76 °C (168.8 °F) - closed cup | [1][6][10] |

| Vapor Pressure | 0.015 mmHg at 25 °C (estimated) | [3] |

| Solubility | Soluble in water, fats, and alcohols | [4][5] |

| Water: 183.3 mg/L at 25 °C (estimated) | [3] |

Organoleptic Profile: The Sensory Signature

The primary application of this compound is driven by its distinct sensory characteristics. Its profile is complex and concentration-dependent.

-

Odor Description : The odor is predominantly sulfurous, with strong notes of green, vegetable, and a pronounced tropical fruit character.[1][3][7][9] When evaluated at a concentration of 0.10% in dipropylene glycol, it is described as sulfury, green, spicy, vegetable, and tropical.[3][7] This complexity makes it useful for building lychee, passion fruit, and other exotic fruit profiles.[3][4]

-

Taste Profile : The taste characteristics mirror the aroma. It is described as sulfurous, tropical, biting, vegetative, and fruity.[2] The "biting" or pungent quality is typical of many sulfur-containing flavor compounds and requires careful dosage to achieve a balanced and pleasant final flavor.

Analytical Characterization Workflow

Ensuring the identity, purity, and consistency of this compound is critical for its use in consumer products. A multi-step analytical approach is standard practice. The causality behind this workflow is to first separate the compound from any impurities and then to unequivocally identify its structure and quantify its purity.

Caption: Standard analytical workflow for quality control.

Experimental Protocol Details:

-

Gas Chromatography-Mass Spectrometry (GC-MS):

-

Objective: To determine purity and identify volatile impurities.

-

Sample Preparation: Prepare a 1% solution of the sample in a suitable solvent like ethanol or hexane.

-

GC Conditions (Typical):

-

Column: A non-polar or medium-polarity column (e.g., DB-5ms, HP-INNOWax).

-

Injector: Split/splitless injector at 250°C.

-

Oven Program: Start at 50°C, hold for 2 minutes, ramp to 250°C at 10°C/min, hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow rate.

-

-

MS Conditions (Typical):

-

Ionization: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 400.

-

-

Validation: The resulting mass spectrum can be compared against a reference library, such as the NIST Mass Spectrometry Data Center, for confirmation.[5][11] The retention index (Kovats) should also match known values.[5]

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Objective: To provide an unambiguous structural confirmation.

-

Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.6 mL of a deuterated solvent (e.g., CDCl₃).

-

Analysis: Acquire ¹H and ¹³C NMR spectra.

-

Validation: The chemical shifts, integration values, and coupling patterns in the ¹H spectrum, along with the number and chemical shifts of signals in the ¹³C spectrum, must be consistent with the known structure of this compound.

-

Applications in Flavor and Fragrance

This compound is classified as a flavoring agent and is used extensively in the food and fragrance industries.[1][5][8]

-

Flavor Applications: Its primary use is in creating fruit flavors where a sulfurous, exotic note is desired.[4] It is particularly effective in formulations for beverages, confectionery, and desserts to impart a natural-tasting lychee or passion fruit character.[3][4]

-

Fragrance Applications: In perfumery, it can add a unique green and fruity top note to fragrances, often used in small amounts to create a memorable and distinctive accord.[4]

Safety and Toxicology Summary

The safety of this compound as a flavoring ingredient has been evaluated by international regulatory bodies.

-

Regulatory Status: The Joint FAO/WHO Expert Committee on Food Additives (JECFA) evaluated this substance and found "no safety concern at current levels of intake when used as a flavouring agent".[5][12][13] It is registered under FEMA (Flavor and Extract Manufacturers Association) number 3789.[1][5][8]

-

GHS Classification: It is classified as a combustible liquid and causes skin irritation (H315), with a GHS07 "Warning" signal word.[1][6][10]

-

Toxicological Profile: A recent safety assessment by the Research Institute for Fragrance Materials (RIFM) concluded that the material is not genotoxic.[14] The evaluation, using the Threshold of Toxicological Concern (TTC) approach, found no concerns for repeated dose toxicity or reproductive toxicity at current exposure levels.[14] Furthermore, it is not expected to be a concern for photoirritation or photoallergenicity.[14] No sensitizing effects are known.[10]

Conclusion

This compound is a well-characterized specialty aroma chemical with a unique and valuable sensory profile. Its physicochemical properties are well-defined, allowing for precise control in its application. Standard analytical techniques such as GC-MS and NMR provide a robust framework for ensuring its quality and purity. Supported by positive safety evaluations from respected bodies like JECFA and RIFM, this compound remains a key ingredient for innovation in the flavor and fragrance industry, enabling the creation of authentic and complex tropical fruit profiles.

References

- 1. This compound 97+ , FG 51755-85-2 [sigmaaldrich.com]

- 2. This compound | 51755-85-2 [chemicalbook.com]

- 3. lychee mercaptan acetate, 51755-85-2 [thegoodscentscompany.com]

- 4. Lychee Mercaptan Acetate (51755-85-2) | Reliable Chemical Traders [chemicalbull.com]

- 5. This compound | C9H18O2S | CID 62013 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound, CAS No. 51755-85-2 - iChemical [ichemical.com]

- 7. 51755-85-2 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 8. 3-(甲硫基)己醇乙酸酯 ≥97%, FG | Sigma-Aldrich [sigmaaldrich.com]

- 9. This compound | 51755-85-2 [amp.chemicalbook.com]

- 10. prod.adv-bio.com [prod.adv-bio.com]

- 11. 3-(Methylthio)hexyl hexanoate [webbook.nist.gov]

- 12. JECFA Evaluations-3-(METHYLTHIO)HEXYL ACETATE- [inchem.org]

- 13. femaflavor.org [femaflavor.org]

- 14. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]

An In-Depth Technical Guide to the Stereoisomers of 3-(Methylthio)hexyl Acetate: Synthesis, Separation, and Sensory Properties

Abstract

3-(Methylthio)hexyl acetate, a key aroma compound found in various tropical fruits, notably yellow passion fruit (Passiflora edulis f. flavicarpa), possesses a chiral center at the C-3 position, giving rise to two distinct stereoisomers: (3R)- and (3S)-3-(methylthio)hexyl acetate. These enantiomers exhibit remarkably different olfactory properties, highlighting the profound impact of stereochemistry on sensory perception. This technical guide provides a comprehensive overview of the synthesis, analytical separation, and unique characteristics of these stereoisomers, offering valuable insights for researchers, scientists, and professionals in the fields of flavor and fragrance chemistry, food science, and drug development.

Introduction: The Significance of Chirality in Aroma Compounds

Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept in chemistry with significant implications in biology and sensory science. Enantiomers, the pair of mirror-image isomers, often interact differently with chiral biological receptors, such as those in the human olfactory system. This differential interaction can lead to distinct odor perceptions for each enantiomer of a chiral aroma compound. This compound serves as a classic example of this phenomenon, where the spatial arrangement of the methylthio group dictates its characteristic scent. The (3R)-enantiomer is predominantly associated with a desirable fruity and tropical aroma, while the (3S)-enantiomer is characterized by a more intense, and often less desirable, sulfurous and herbaceous scent.[1]

The presence and enantiomeric distribution of this compound are crucial to the authentic aroma profile of many tropical fruits.[2] Therefore, the ability to synthesize, separate, and characterize the individual stereoisomers is of paramount importance for quality control in the food and beverage industry, for the development of novel flavors and fragrances, and for structure-activity relationship studies in sensory research.

Stereoselective Synthesis of this compound Enantiomers

The preparation of enantiomerically pure this compound typically involves a two-step process: the resolution of the chiral precursor, 3-(methylthio)hexanol, followed by its esterification. Lipase-catalyzed kinetic resolution is a highly effective and environmentally benign method for obtaining the enantiomers of the precursor alcohol.

Lipase-Catalyzed Kinetic Resolution of (±)-3-(Methylthio)hexanol

Kinetic resolution relies on the differential rate of reaction of a chiral catalyst, such as a lipase, with the two enantiomers of a racemic substrate. In the case of (±)-3-(methylthio)hexanol, enantioselective acetylation using a lipase can yield one enantiomer of the alcohol and the corresponding acetate of the other enantiomer, which can then be separated.

-

Enzyme Selection: Lipases are chosen for their ability to catalyze esterification and transesterification reactions with high enantioselectivity under mild conditions. Lipase B from Candida antarctica (CALB) is a commonly used and highly effective biocatalyst for the resolution of a wide range of secondary alcohols.

-

Acyl Donor: Vinyl acetate is often used as the acyl donor in lipase-catalyzed acetylations. The reaction is irreversible because the co-product, vinyl alcohol, tautomerizes to acetaldehyde, thus driving the reaction forward.

-

Solvent: The choice of an organic solvent is critical as it can influence the activity and selectivity of the lipase. A non-polar solvent is typically used to maintain the enzyme's active conformation.

Experimental Protocol: Lipase-Catalyzed Enantioselective Acetylation

Materials:

-

Racemic 3-(methylthio)hexanol

-

Immobilized Lipase B from Candida antarctica (e.g., Novozym® 435)

-

Vinyl acetate

-

Anhydrous organic solvent (e.g., hexane or toluene)

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

To a solution of racemic 3-(methylthio)hexanol (1 equivalent) in the chosen anhydrous organic solvent, add vinyl acetate (0.5-0.6 equivalents). The use of a slight excess of the alcohol ensures that the reaction stops after the faster-reacting enantiomer has been consumed.

-

Add the immobilized lipase (typically 10-20% by weight of the substrate).

-

Stir the mixture at a controlled temperature (e.g., 25-40 °C) and monitor the reaction progress by chiral gas chromatography (see Section 3).

-

Once approximately 50% conversion is reached, filter off the immobilized enzyme. The enzyme can often be washed and reused.

-

The filtrate contains one enantiomer of 3-(methylthio)hexanol and the acetate of the other enantiomer. These can be separated by column chromatography.

-

The separated acetate can be hydrolyzed (e.g., using a base like sodium hydroxide in methanol) to yield the other enantiomer of 3-(methylthio)hexanol.

dot graph TD { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

}

Caption: Workflow for the lipase-catalyzed kinetic resolution of (±)-3-(methylthio)hexanol.

Stereospecific Esterification

Once the enantiomerically pure (3R)- and (3S)-3-(methylthio)hexanol are obtained, they can be converted to their corresponding acetates through standard esterification procedures. To avoid racemization, mild reaction conditions are preferred.

Experimental Protocol: Acetylation of Chiral 3-(Methylthio)hexanol

Materials:

-

Enantiomerically pure 3-(methylthio)hexanol

-

Acetyl chloride or acetic anhydride

-

A non-nucleophilic base (e.g., pyridine or triethylamine)

-

Anhydrous dichloromethane (DCM) or diethyl ether

Procedure:

-

Dissolve the enantiomerically pure 3-(methylthio)hexanol in the anhydrous solvent.

-

Cool the solution in an ice bath.

-

Slowly add acetyl chloride or acetic anhydride (slight excess) and the base to the solution.

-

Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or GC).

-

Quench the reaction with water and extract the product with an organic solvent.

-

Wash the organic layer with a dilute acid solution (to remove the base), saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the enantiomerically pure this compound.

Chiral Separation and Analysis

Gas chromatography (GC) with a chiral stationary phase is the most common and effective method for the analytical separation and quantification of the enantiomers of this compound.

Principles of Chiral Gas Chromatography

Chiral GC columns contain a chiral selector, typically a cyclodextrin derivative, coated onto the inner wall of the capillary.[3] The enantiomers of the analyte interact differently with the chiral stationary phase, forming transient diastereomeric complexes with different stabilities. This difference in interaction leads to different retention times, allowing for their separation.[4]

-

Chiral Stationary Phase: Modified cyclodextrins, such as permethylated or acetylated beta- or gamma-cyclodextrins, are widely used for the separation of a broad range of chiral compounds, including esters and sulfur-containing molecules.[5][6] The choice of the specific cyclodextrin derivative and its concentration in the stationary phase can significantly impact the separation efficiency.[5]

-

Temperature Program: A carefully optimized temperature program is crucial for achieving good resolution and peak shape. A slow ramp rate is often employed to maximize the differential interaction between the enantiomers and the chiral stationary phase.

-

Carrier Gas and Flow Rate: The choice of carrier gas (e.g., hydrogen or helium) and its linear velocity can affect the efficiency of the separation.

Experimental Protocol: Chiral GC-MS Analysis

Instrumentation:

-

Gas chromatograph coupled to a mass spectrometer (GC-MS).

-

Chiral capillary column (e.g., a column coated with a derivative of β-cyclodextrin).

GC Conditions (Example):

-

Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, coated with a modified β-cyclodextrin stationary phase.

-

Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1.0 mL/min).

-

Injector Temperature: 250 °C.

-

Oven Temperature Program: 60 °C (hold for 2 min), ramp at 2 °C/min to 180 °C, hold for 5 min.

-

MS Detector: Electron ionization (EI) at 70 eV, scanning a mass range of m/z 40-300.

Procedure:

-

Prepare a dilute solution of the this compound sample in a suitable solvent (e.g., dichloromethane).

-

Inject a small volume (e.g., 1 µL) of the sample into the GC.

-

Acquire the chromatogram and mass spectra. The two enantiomers will appear as two separate peaks with distinct retention times.

dot graph TD { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

}

Caption: Schematic of the chiral GC separation process for this compound enantiomers.

Comparative Properties of Stereoisomers

The most significant difference between the (3R)- and (3S)-enantiomers of this compound lies in their sensory properties. This disparity is a direct consequence of their interaction with the chiral olfactory receptors in the nose.

| Property | (3R)-3-(Methylthio)hexyl acetate | (3S)-3-(Methylthio)hexyl acetate |

| Odor Profile | Fruity, tropical[1] | Intense sulfurous, herbaceous[1] |

| Natural Occurrence | Predominantly found in yellow passion fruit[7] | Found in smaller quantities in yellow passion fruit[7] |

Conclusion